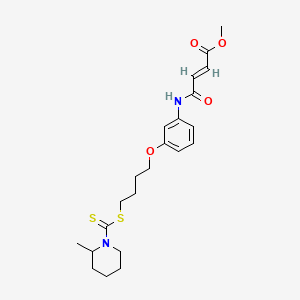
AChE-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-24 is a potent inhibitor of acetylcholinesterase that can cross the blood-brain barrier. It has shown significant inhibitory activity against human acetylcholinesterase with an IC50 value of 0.053 μM. This compound is primarily used in research related to Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-24 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of industrial reactors, purification systems, and quality control measures to produce the compound in bulk while maintaining its efficacy and safety .
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
AChE-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Employed in research on neurotransmission and the role of acetylcholinesterase in the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting acetylcholinesterase .
Mécanisme D'action
AChE-IN-24 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets and pathways involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparaison Avec Des Composés Similaires
AChE-IN-24 is compared with other acetylcholinesterase inhibitors such as:
Donepezil: A widely used acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of dementia.
Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy .
Uniqueness
This compound is unique due to its high potency and ability to cross the blood-brain barrier, making it particularly effective for research related to central nervous system disorders. Its strong inhibitory activity against human acetylcholinesterase sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C22H30N2O4S2 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
methyl (E)-4-[3-[4-(2-methylpiperidine-1-carbothioyl)sulfanylbutoxy]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C22H30N2O4S2/c1-17-8-3-4-13-24(17)22(29)30-15-6-5-14-28-19-10-7-9-18(16-19)23-20(25)11-12-21(26)27-2/h7,9-12,16-17H,3-6,8,13-15H2,1-2H3,(H,23,25)/b12-11+ |
Clé InChI |
NUNYQVNSVRDGSF-VAWYXSNFSA-N |
SMILES isomérique |
CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)/C=C/C(=O)OC |
SMILES canonique |
CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


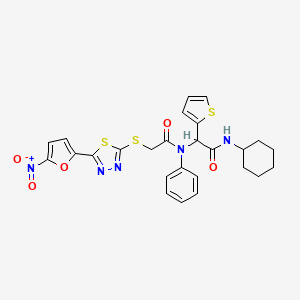
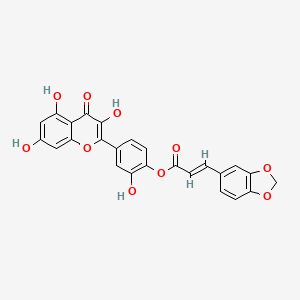
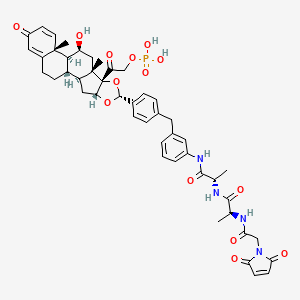
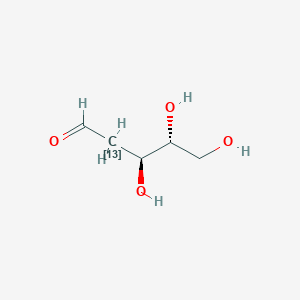
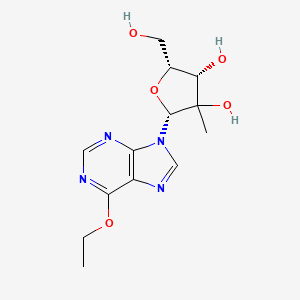
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)

![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

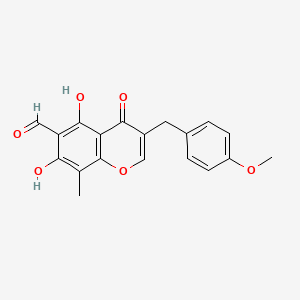
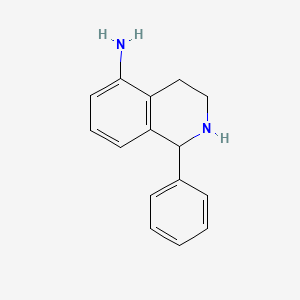

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
